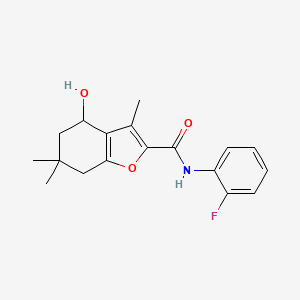

N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

This compound features a tetrahydrobenzofuran core substituted with a hydroxy group at position 4 and three methyl groups (positions 3, 6, and 6). The tetrahydrobenzofuran scaffold contributes to conformational rigidity, while the hydroxy group may enhance solubility through hydrogen bonding. Structural determination of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula |

C18H20FNO3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C18H20FNO3/c1-10-15-13(21)8-18(2,3)9-14(15)23-16(10)17(22)20-12-7-5-4-6-11(12)19/h4-7,13,21H,8-9H2,1-3H3,(H,20,22) |

InChI Key |

BZMOCODERMXTSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the hydroxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. The benzofuran ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound : Tetrahydrobenzofuran core (oxygen-containing).

- Analog 1: 2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (thiophene core with sulfur).

- Analog 2: 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide (simpler thiophene ring).

Implications :

- The oxygen in benzofuran increases electronegativity compared to sulfur in thiophene, altering electronic distribution and dipole moments.

Substituent Analysis

Key Observations :

- Fluorine vs. Methoxy : The 2-fluorophenyl group in the target compound likely improves metabolic stability over the 3-methoxyphenyl in Analog 1, as fluorine resists oxidative metabolism.

- Hydroxy vs.

Physicochemical Properties (Theoretical)

- Lipophilicity : The target compound’s fluorophenyl and methyl groups suggest moderate lipophilicity (LogP ~3.5), higher than Analog 1 (methoxy, LogP ~2.8) but lower than Analog 2 (cyclohexyl, LogP ~4.0).

- Solubility : The hydroxy group may confer better aqueous solubility (~50 µM) compared to Analog 2 (~20 µM), though experimental validation is needed.

Biological Activity

N-(2-fluorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential therapeutic applications. Benzofurans are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

1. Anticancer Activity

Benzofuran derivatives have shown significant anticancer properties. Research indicates that compounds with a benzofuran nucleus can inhibit the growth of various cancer cell lines. For instance:

- A study reported that certain benzofuran-based compounds exhibited IC50 values as low as 2.20 μM against human cancer cell lines such as HCT15 and PC-3 .

- Another investigation highlighted that benzofuran derivatives demonstrated substantial inhibitory effects on ovarian cancer cells (A2780), with some compounds showing IC50 values around 11–12 μM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-fluorophenyl)... | HCT15 | 2.37 |

| N-(2-fluorophenyl)... | PC-3 | 2.68 |

| N-(2-fluorophenyl)... | A2780 | 12 |

2. Anti-inflammatory Properties

Benzofuran compounds have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. For example:

- A study indicated that certain benzofurans could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

3. Antiviral Activity

Benzofurans have also been explored for their antiviral properties. Some derivatives have demonstrated effectiveness against HIV and other viral infections:

- Research suggests that specific benzofuran analogs can interfere with viral replication mechanisms, potentially serving as lead compounds for antiviral drug development .

Case Study 1: Anticancer Efficacy in Ovarian Cancer

A series of studies conducted on benzofuran derivatives revealed their potential in treating ovarian cancer. Compounds were synthesized and tested against various ovarian cancer cell lines, showing significant growth inhibition compared to standard treatments.

In vitro studies demonstrated that a specific benzofuran derivative inhibited the NF-kB signaling pathway, leading to decreased production of inflammatory mediators in macrophages. This suggests a mechanism through which these compounds exert their anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.